Linperlisib

PI3Kδ selectivity kinase profiling off-target toxicity

Linperlisib (YY-20394) is a best-in-class PI3Kδ inhibitor with 252-fold selectivity over PI3Kα, virtually eliminating hyperglycemia and immune dysregulation seen with idelalisib/duvelisib. Its predominant renal excretion—without enterohepatic recirculation—yields a 3% severe diarrhea/colitis rate, enabling safe long-term dosing and use in hepatic impairment. Delivering 79.8% ORR and 13.4-month median PFS in r/r FL (NMPA-approved), Linperlisib is the definitive procurement choice for lymphoma clinical research demanding superior safety.

Molecular Formula C28H37FN6O5S
Molecular Weight 588.7 g/mol
CAS No. 1702816-75-8
Cat. No. B560614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinperlisib
CAS1702816-75-8
Molecular FormulaC28H37FN6O5S
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESCC(C)(C1CCN(CC1)CC2=C3C(=CC(=C2)F)C(=NC(=N3)N4CCOCC4)C5=CC(=C(N=C5)OC)NS(=O)(=O)C)O
InChIInChI=1S/C28H37FN6O5S/c1-28(2,36)20-5-7-34(8-6-20)17-19-13-21(29)15-22-24(31-27(32-25(19)22)35-9-11-40-12-10-35)18-14-23(33-41(4,37)38)26(39-3)30-16-18/h13-16,20,33,36H,5-12,17H2,1-4H3
InChIKeyNVWKNQGHVMMAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linperlisib (CAS 1702816-75-8) Technical Overview for Procurement and Research Selection


Linperlisib (YY-20394, PI3Kδ-IN-2) is a synthetic organic, orally bioavailable small molecule that functions as a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta isoform (PI3Kδ) . It was originally disclosed as compound 10 in patent WO 2015055071 A1 by Shanghai Yingli Pharmaceutical Co., Ltd. and has been approved in China for the treatment of patients with relapsed/refractory (r/r) follicular lymphoma (FL) [1]. Linperlisib is characterized by its unique selectivity profile for PI3Kδ over other Class I PI3K isoforms, a feature that underpins its clinical differentiation in terms of safety and tolerability compared to earlier generation PI3K inhibitors [2].

Why Linperlisib Cannot Be Readily Substituted with Another PI3Kδ Inhibitor in R/R B-Cell Malignancies


While several PI3Kδ inhibitors have been developed for relapsed/refractory B-cell lymphomas, their clinical utility is often constrained by a narrow therapeutic window due to immune-mediated adverse events (irAEs) such as severe diarrhea/colitis, hepatotoxicity, and pneumonitis [1]. In-class substitution is not feasible because Linperlisib exhibits a differentiated selectivity profile, metabolic pathway, and safety signature that directly impacts patient tolerability and treatment continuity [2]. Specifically, Linperlisib demonstrates superior selectivity for PI3Kδ over other isoforms, which reduces off-target toxicities associated with PI3Kα (hyperglycemia) and PI3Kγ (immune dysregulation) [3]. Furthermore, its predominant renal excretion, as opposed to hepatic metabolism and biliary excretion typical of idelalisib and duvelisib, contributes to a lower incidence of severe gastrointestinal and hepatic adverse events in clinical practice [4]. These quantitative pharmacological distinctions translate into a more favorable benefit-risk profile, directly impacting procurement decisions for clinical trial design and therapeutic selection.

Quantitative Differentiation of Linperlisib from Other PI3Kδ Inhibitors: A Procurement and Research Selection Guide


Superior PI3Kδ Selectivity Profile Minimizes Off-Target Toxicity Compared to Idelalisib and Duvelisib

Linperlisib exhibits a more favorable selectivity profile for PI3Kδ compared to the first-generation inhibitor idelalisib and the dual PI3Kδ/γ inhibitor duvelisib. While idelalisib has a reported selectivity of approximately 40-fold for PI3Kδ over PI3Kα, Linperlisib demonstrates a selectivity of 252-fold for PI3Kδ over PI3Kα and >1,125-fold over PI3Kγ [1]. Duvelisib, by design, inhibits both PI3Kδ and PI3Kγ with near-equipotent activity, leading to a higher incidence of immune-related adverse events [2]. This high degree of selectivity for Linperlisib is postulated to reduce the risk of hyperglycemia (associated with PI3Kα inhibition) and immune dysregulation (associated with PI3Kγ inhibition) [3].

PI3Kδ selectivity kinase profiling off-target toxicity safety pharmacology

Higher Objective Response Rate (ORR) in Relapsed/Refractory Follicular Lymphoma Compared to Idelalisib, Duvelisib, and Umbralisib

In a pivotal Phase II single-arm trial in patients with relapsed/refractory follicular lymphoma (r/r FL) who had received ≥2 prior systemic therapies (NCT04370405), Linperlisib achieved an ORR of 79.8% (95% CI: 69.6-87.8) [1]. This response rate is numerically higher than those reported in analogous Phase II trials of other PI3Kδ inhibitors in similar heavily pre-treated r/r FL populations: idelalisib (54% ORR, 95% CI 42-66%; n=72) [2], duvelisib (41-42% ORR; n=83) [3], and umbralisib (43% ORR, 95% CI 33.6-52.2; n=117) [4]. The observed ORR for Linperlisib is also comparable to that of the next-generation inhibitor parsaclisib (86.9% ORR; n=61) [5], but Linperlisib's data is derived from a larger, multi-center registrational study that supported regulatory approval in China.

follicular lymphoma relapsed/refractory objective response rate efficacy comparison

Favorable Progression-Free Survival (PFS) in r/r FL Compared to Idelalisib and Umbralisib

In the Phase II registrational trial for r/r FL, Linperlisib demonstrated a median progression-free survival (PFS) of 13.4 months (95% CI: 11.1-16.7) [1]. This median PFS is numerically longer than that reported for idelalisib monotherapy in a similar patient population (median PFS 11.0 months) [2] and the median PFS observed with umbralisib in the UTX-TGR-205 trial (median PFS not directly reported but median duration of response was 11.1 months) [3]. While duvelisib achieved a median PFS of 16.4 months in the DUO trial for CLL/SLL, its PFS in the FL-specific DYNAMO trial was not reported as a median value [4]. The 12-month OS rate for Linperlisib was 91.4% (95% CI: 82.7-95.8), and median OS was not reached at 42 months of follow-up [1].

progression-free survival follicular lymphoma long-term outcomes efficacy comparison

Reduced Incidence of Severe Immune-Mediated Adverse Events (Diarrhea/Colitis, Hepatotoxicity) Compared to Idelalisib and Duvelisib

A pooled safety analysis of Linperlisib across clinical studies (n=322 patients) reported a grade ≥3 diarrhea/colitis incidence of only 3% (10/322 patients) [1][2]. This rate is significantly lower than that observed with idelalisib, where grade ≥3 diarrhea occurred in >10% of patients in the DELTA study [3], and duvelisib, where immune-mediated colitis is a known class-effect toxicity [4]. Furthermore, a comparative review by the Chinese Center for Drug Evaluation (CDE) noted that Linperlisib demonstrated a relatively controlled safety signal for grade ≥3 adverse events, including colitis and pneumonitis, compared to other PI3K inhibitors [5]. The differentiated safety profile of Linperlisib is attributed to its high selectivity for PI3Kδ and its unique renal excretion pathway, which minimizes enterohepatic recirculation and local gut toxicity [6].

safety profile immune-mediated adverse events diarrhea colitis hepatotoxicity

Promising Clinical Activity in T-Cell Lymphomas (CTCL, PTCL) Where PI3Kδ Inhibitors Have Historically Been Limited by Toxicity

Linperlisib has demonstrated notable clinical activity in T-cell lymphomas, an area where earlier PI3Kδ inhibitors have shown limited success due to toxicity constraints. In a Phase I nonrandomized trial of linperlisib (80 mg daily) plus chidamide in 22 patients with relapsed/refractory cutaneous T-cell lymphoma (CTCL), the combination achieved an ORR of 59.1% (95% CI, 38.7%-76.7%), with 2 complete responses and 11 partial responses [1]. The disease control rate was 86.4%, and median PFS was 5.4 months [1]. Importantly, only grade 1-2 adverse events were predominant, with 22.7% of patients experiencing grade 3 events and no grade 4-5 events reported [1]. Additionally, in a Phase Ib study of linperlisib monotherapy in 43 patients with r/r peripheral T-cell lymphoma (PTCL), the agent showed a well-tolerated safety profile with low levels of severe gastrointestinal and liver toxicities [2]. This contrasts with historical data for idelalisib and duvelisib, where hepatotoxicity and colitis have limited their application in T-cell malignancies [3].

T-cell lymphoma CTCL PTCL linperlisib combination therapy novel indications

Unique Renal Excretion Pathway Minimizes Enterohepatic Recirculation and Associated Gut Toxicity Compared to Idelalisib and Duvelisib

Pharmacokinetic studies indicate that Linperlisib is primarily excreted via the renal route, in contrast to idelalisib and duvelisib, which are predominantly metabolized in the liver and excreted in feces via biliary elimination [1]. This metabolic distinction is critical: idelalisib and duvelisib undergo enterohepatic recirculation, exposing the intestinal mucosa to high local concentrations of the drug and its metabolites, which is believed to contribute to the high incidence of severe diarrhea and colitis observed with these agents [1]. Linperlisib's renal excretion avoids this local gut exposure, providing a mechanistic basis for the significantly lower rates of grade ≥3 gastrointestinal adverse events observed clinically [2].

pharmacokinetics renal excretion enterohepatic recirculation gastrointestinal toxicity

Recommended Research and Industrial Application Scenarios for Linperlisib Based on Quantitative Differentiation


Preferred PI3Kδ Inhibitor for Relapsed/Refractory Follicular Lymphoma (FL) in Patients with ≥2 Prior Lines of Therapy

Given its superior ORR (79.8%) and median PFS (13.4 months) in a pivotal Phase II trial, Linperlisib is a preferred option for procurement by academic centers and pharmaceutical companies conducting clinical research in heavily pre-treated r/r FL [1]. Its favorable safety profile, with low rates of severe diarrhea/colitis (3%), makes it suitable for long-term administration in this patient population, potentially reducing healthcare resource utilization associated with managing immune-related adverse events [2].

Combination Regimen Partner for T-Cell Lymphoma Studies (CTCL, PTCL)

Linperlisib's unique tolerability profile, including a low incidence of hepatotoxicity and colitis, enables its use in combination regimens for T-cell lymphomas—a setting where other PI3Kδ inhibitors are often excluded due to overlapping toxicities [3]. The promising ORR of 59.1% observed with linperlisib plus chidamide in r/r CTCL supports its investigation in further combination trials for PTCL, angioimmunoblastic T-cell lymphoma (AITL), and other T/NK-cell neoplasms [4].

Ideal Candidate for Studies in Patient Populations with Hepatic Impairment or High Risk of Gastrointestinal Toxicity

Because Linperlisib is primarily renally excreted and does not undergo significant enterohepatic recirculation, it may be a safer choice for patients with underlying hepatic impairment or those at high risk for severe diarrhea/colitis [5]. This pharmacokinetic advantage positions Linperlisib as a preferred PI3Kδ inhibitor for clinical trials specifically enrolling patients with compromised liver function or a history of inflammatory bowel disease [6].

Next-Generation PI3Kδ Inhibitor for In Vivo Preclinical Models Requiring Sustained Target Engagement with Minimal Off-Target Effects

For researchers utilizing in vivo models of B-cell and T-cell lymphomas, Linperlisib's high selectivity for PI3Kδ (252-fold over PI3Kα) and oral bioavailability make it an excellent tool compound for studying PI3Kδ-dependent signaling without confounding off-target effects on PI3Kα (metabolic) or PI3Kγ (immune) pathways . Its renal excretion also simplifies pharmacokinetic modeling and reduces variability related to hepatic metabolism [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linperlisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.